molecular formula C7H8N2O4S B104620 4-Methyl-3-nitrobenzenesulfonamide CAS No. 6949-23-1

4-Methyl-3-nitrobenzenesulfonamide

Cat. No. B104620
CAS RN: 6949-23-1
M. Wt: 216.22 g/mol
InChI Key: HVCWTENLJRUJPU-UHFFFAOYSA-N
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Description

4-Methyl-3-nitrobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides, which are known for their wide range of applications in medicinal chemistry and as protecting groups in organic synthesis. The compound's structure is characterized by a benzene ring substituted with a methyl group, a nitro group, and a sulfonamide group, which contribute to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives, including 4-methyl-3-nitrobenzenesulfonamide, typically involves the reaction of a primary amine with a sulfonyl chloride. For instance, 2,4-dinitrobenzenesulfonamides can be prepared from primary amines and 2,4-dinitrobenzenesulfonyl chloride, followed by alkylation to give N,N-disubstituted sulfonamides . Although the provided data does not directly describe the synthesis of 4-methyl-3-nitrobenzenesulfonamide, similar methods can be inferred for its preparation.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be characterized using various spectroscopic techniques. For example, a related compound, 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide, was characterized by FT-IR, 1H and 13C NMR, UV–Vis, and X-ray single crystal techniques . Density functional theory (DFT) calculations can also be employed to predict and confirm the molecular structure, as demonstrated in the analysis of various nitrobenzenesulfonamides .

Chemical Reactions Analysis

Sulfonamides, including 4-methyl-3-nitrobenzenesulfonamide, can participate in a variety of chemical reactions. They can be used as intermediates in solid-phase synthesis, undergoing transformations to yield diverse chemical scaffolds . The nitro group in nitrobenzenesulfonamides can also facilitate the formation of Meisenheimer complexes, which can be used for the deprotection of amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. For instance, the crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide, a related compound, revealed an orthorhombic crystal system with specific cell parameters, indicating the influence of substituents on the crystalline properties . The presence of nitro and sulfonamide groups can affect the vibrational spectroscopic properties, as seen in the DFT and experimental analysis of nitrobenzenesulfonamides . Additionally, the electronic properties, such as molecular electrostatic potential and local reactivity descriptors, can be investigated using computational methods, providing insights into the reactivity and interactions of the molecule .

Scientific Research Applications

Versatile Synthesis of Secondary Amines

4-Methyl-3-nitrobenzenesulfonamide and its related compounds are utilized in the synthesis of secondary amines. Fukuyama, Jow, and Cheung (1995) demonstrated that nitrobenzenesulfonamides, when alkylated, yield N-alkylated sulfonamides in nearly quantitative yields. These sulfonamides can be smoothly deprotected, yielding secondary amines with high efficiency (Fukuyama, Jow, & Cheung, 1995).

Hypoxic Cell Selective Cytotoxic Agents

Saari et al. (1991) explored nitrobenzenesulfonamides as potential hypoxic cell selective cytotoxic agents. They synthesized basic nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups, showing preferential toxicity to hypoxic EMT6 mammary carcinoma cells in vitro (Saari et al., 1991).

Solid-Phase Synthesis Applications

Fülöpová and Soural (2015) discussed the use of polymer-supported benzenesulfonamides, derived from immobilized primary amines and nitrobenzenesulfonyl chloride, in various chemical transformations. These compounds served as key intermediates for producing diverse privileged scaffolds (Fülöpová & Soural, 2015).

Structural and Electronic Properties Analysis

Murthy et al. (2018) synthesized and characterized a new nitrobenzenesulfonamide compound, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide. They used various techniques, including SCXRD studies and spectroscopic tools, to investigate its structural and electronic properties (Murthy et al., 2018).

Chemical Space Exploration in Synthesis

Schmidt et al. (2017) found that 4-cyanobenzenesulfonamides of secondary amines could be cleaved to the parent amine under specific conditions. They suggested this feature for the use of these sulfonamides as an amine protecting/activating group in amine synthesis (Schmidt et al., 2017).

Safety And Hazards

This compound is classified as an irritant, with hazard statements H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment such as dust masks, eyeshields, and gloves .

properties

IUPAC Name

4-methyl-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8N2O4S/c1-5-2-3-6(14(8,12)13)4-7(5)9(10)11/h2-4H,1H3,(H2,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCWTENLJRUJPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80219714
Record name 2-Nitrotoluene-4-sulphonamide
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Molecular Weight

216.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-nitrobenzenesulfonamide

CAS RN

6949-23-1
Record name 4-Methyl-3-nitrobenzenesulfonamide
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Record name 2-Nitrotoluene-4-sulphonamide
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Record name 2-Nitrotoluene-4-sulphonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
F CHALLENGER - Organic Sulfur Compounds, 2013 - books.google.com
… SO, NClNa and with N-chloro-N-sodio-4-methyl-3-nitrobenzenesulfonamide was examined.… with hydrochloric acid, whereby 4-methyl-3-nitrobenzenesulfonamide was obtained. After a …
Number of citations: 0 books.google.com
F CHALLENGER - Organic Sulfur Compounds, 1961 - Elsevier
… N-sodio-4-methyl-3-nitrobenzenesulfonamide was examined.… , whereby 4-methyl-3-nitrobenzenesulfonamide was obtained… N-allyl-4-methyl-3-nitrobenzenesulfonamide respectively. …
Number of citations: 1 www.sciencedirect.com
R Ahmed-Belkacem, M Hausdorff… - Journal of medicinal …, 2022 - ACS Publications
Enzymes involved in RNA capping of SARS-CoV-2 are essential for the stability of viral RNA, translation of mRNAs, and virus evasion from innate immunity, making them attractive …
Number of citations: 23 pubs.acs.org
M Fantacuzzi, B De Filippis, M Gallorini… - European journal of …, 2020 - Elsevier
In order to identify new aromatase enzyme inhibitors, thirty aryl sulfonamide derivatives containing an indole nucleus have been synthesized. The enzyme inhibition assay showed that …
Number of citations: 43 www.sciencedirect.com
PA Channar, A Saeed, F Albericio, FA Larik, Q Abbas… - Molecules, 2017 - mdpi.com
Sulfonamide derivatives serve as an important building blocks in the drug design discovery and development (4D) process. Ciprofloxacin-, sulfadiazine- and amantadine-based …
Number of citations: 44 www.mdpi.com
H Zali-Boeini, Z Najafi, B Abtahi, HG Ghaleshahi - Molecular Diversity, 2015 - Springer
Several benzazoles (benzoxazoles, benzothiazoles, and benzimidazoles) and azoles (1 $$H$$ H -1,2,4-triazole-5(4 $$H$$ H )-thiones and 1,2,4-oxadiazoles) bearing a sulfonamide …
Number of citations: 7 link.springer.com
P Ali Channar, A Saeed… - Molecules, 2017, vol …, 2017 - diposit.ub.edu
Sulfonamide derivatives serve as an important building blocks in the drug design discovery and development (4D) process. Ciprofloxacin-, sulfadiazine- and amantadine-based …
Number of citations: 0 diposit.ub.edu
H Zali-Boeini, Z Najafi - Mol Divers, 2015 - researchgate.net
Several benzazoles (benzoxazoles, benzothiazoles, and benzimidazoles) and azoles (1H-1, 2, 4-triazole-5 (4H)-thiones and 1, 2, 4-oxadiazoles) bearing a sulfonamide moiety were …
Number of citations: 0 www.researchgate.net
SL Johnson, LH Chen, E Barile, A Emdadi… - Bioorganic & medicinal …, 2009 - Elsevier
We report on the identification of a novel small molecule inhibitor of anthrax lethal factor using a high-throughput screening approach. Guided by molecular docking studies, we carried …
Number of citations: 35 www.sciencedirect.com

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